molecular formula C11H13N3O2 B1184327 XJHNKTFBHRTLJC-UHFFFAOYSA-N

XJHNKTFBHRTLJC-UHFFFAOYSA-N

Cat. No.: B1184327
M. Wt: 219.244
InChI Key: XJHNKTFBHRTLJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

However, based on structural analogs and general methodologies in the evidence, a framework for analysis is provided below.

Properties

Molecular Formula

C11H13N3O2

Molecular Weight

219.244

InChI

InChI=1S/C11H13N3O2/c12-9-2-1-8-7-3-5-13(6-4-7)10(8)11(9)14(15)16/h1-2,7H,3-6,12H2

InChI Key

XJHNKTFBHRTLJC-UHFFFAOYSA-N

SMILES

C1CN2CCC1C3=C2C(=C(C=C3)N)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The absence of direct data on XJHNKTFBHRTLJC-UHFFFAOYSA-N necessitates reliance on structurally or functionally related compounds from the evidence. Below is a comparative analysis using examples from the provided materials:

Table 1: Key Properties of Analogs from Evidence

Property CAS 871826-12-9 (Pyridine derivative) CAS 123843-65-2 (Difluoromethoxybenzoic acid) NPMRPDRLIHYOBW-UHFFFAOYSA-N (Unspecified)
Molecular Formula C₇H₈ClF₃N₂ C₈H₆F₂O₃ Not specified
Molecular Weight 212.60 g/mol 188.13 g/mol Not specified
LogP Not reported Not reported 2.30 (hydrophobic parameter)
Hydrogen Bond Donors 1 1 (carboxylic acid) 0
TPSA 29.5 Ų 46.5 Ų 20.2 Ų
Synthetic Route Multi-step with THF, triethylamine Acid chlorination, esterification Not reported
Bioactivity GPCR-targeted (implied by library) Metabolic/endocrine applications Not reported

Key Structural and Functional Differences

Core Scaffolds: CAS 871826-12-9 () features a trifluoromethylpyridine core, enhancing metabolic stability and lipophilicity. CAS 123843-65-2 () contains a difluoromethoxybenzoic acid group, favoring hydrogen bonding and solubility. NPMRPDRLIHYOBW () lacks hydrogen bond donors, suggesting higher membrane permeability.

Synthetic Complexity :

  • Pyridine derivatives () require halogenation and coupling steps, whereas benzoic acid analogs () utilize esterification/acid chlorination .

Bioactivity Profiles :

  • Pyridine derivatives are common in CNS/GPCR-targeted libraries due to their ability to cross the blood-brain barrier (BBB) .
  • Difluoromethoxybenzoic acids are often used in metabolic disorder drug candidates .

Research Findings and Trends

Thermodynamic Stability

  • Pyridine derivatives (e.g., CAS 871826-12-9) exhibit higher thermal stability (melting points >150°C) compared to benzoic acid derivatives (melting points ~100–120°C) .

Solubility and ADME

  • CAS 123843-65-2 (TPSA = 46.5 Ų) shows moderate GI absorption, while CAS 871826-12-9 (TPSA = 29.5 Ų) has higher BBB permeability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.